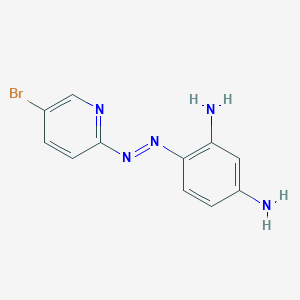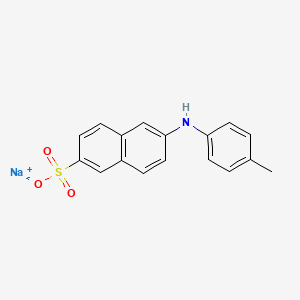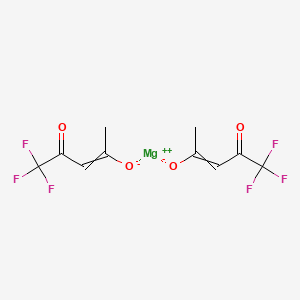
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate
Overview
Description
Magnesium is a group two element and is the eighth most common element in the earth’s crust . It is light, silvery-white, and tough . Like aluminum, it forms a thin layer around itself to help prevent itself from rusting when exposed to air . Fine particles of magnesium can also catch on fire when exposed to air .
Synthesis Analysis
Magnesium compounds can be synthesized using various methods. For example, magnesium oxide nanoparticles can be synthesized using plant-mediated methods due to their cost-effectiveness, ease of use, and eco-friendly nature .Molecular Structure Analysis
The molecular structure of magnesium compounds can be analyzed using various techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) .Chemical Reactions Analysis
Magnesium has the ability to tarnish, which creates an oxide layer around itself to prevent it from rusting . It also has the ability to react with water at room temperature .Physical And Chemical Properties Analysis
Magnesium is a silvery white light metal . It has a high negative standard reduction potential and a unique crystal structure . Its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .Scientific Research Applications
Corrosion Resistance
Magnesium alloys, notably for their improved corrosion resistance over conventional zinc-coated steel, have been a subject of interest. Studies have identified that zinc–magnesium coated steel exhibits significantly enhanced corrosion resistance, potentially due to the formation of protective layers such as simonkolleite, possibly modified by magnesium uptake, and magnesium hydroxide. This property is particularly valuable in automotive applications where longevity and durability are crucial (Hosking et al., 2007).
Biodegradable Materials for Medical Applications
Magnesium and its alloys have been highlighted for their superior biocompatibility and excellent biomechanical compatibility, making them promising candidates for biodegradable medical implants. Research has focused on the development of polymeric coatings to improve their corrosion resistance and biocompatibility, showcasing potential in applications such as bone scaffolds, stents, and other implantable devices (Li et al., 2018).
Advanced Engineering Materials
Magnesium-based cements have been studied for over 150 years, revealing their suitability for precast construction, road repair, and even nuclear waste immobilization. Despite the higher production cost compared to Portland cement, magnesium oxide-based cements offer potential CO2 emissions reductions and are suitable for applications not requiring steel reinforcement (Walling & Provis, 2016).
Nanotechnology Applications
The unique properties of magnesium oxide (MgO) nanoparticles, such as their nontoxicity and environmental friendliness, make them suitable for a wide range of applications, including in industry, agriculture, and medicine. MgO nanoparticles have been used as fillers to improve material properties due to their high reactivity and specific surface area (Hornak, 2021).
Enhancing Exercise Performance
Research into magnesium's role in the human body indicates that it may improve exercise performance by enhancing glucose availability and reducing lactate accumulation in muscles. This suggests magnesium supplementation could be beneficial for athletes seeking to improve their performance and recovery times (Zhang et al., 2017).
Neuroprotective Agent
Magnesium's potential as a neuroprotective agent, particularly in the context of neonatal encephalopathy and adult stroke, highlights its significance in medical treatments. Its action as an endogenous calcium channel antagonist suggests magnesium sulfate could be beneficial in preventing neuronal injury (Lingam & Robertson, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
magnesium;5,5,5-trifluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFLZWFHWWVRO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
magnesium (Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

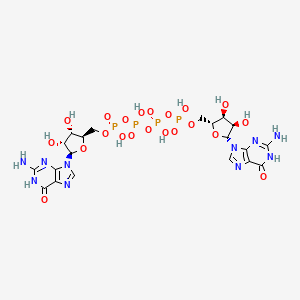

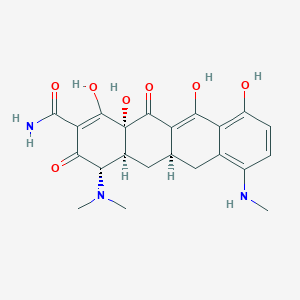
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
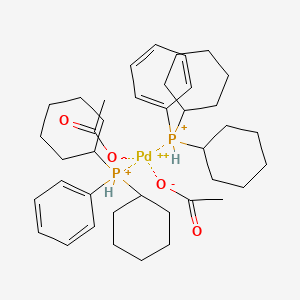
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
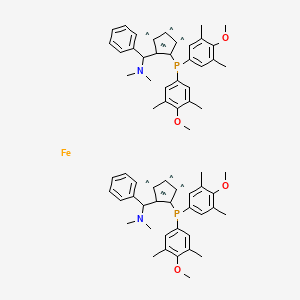
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
